N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide
Description
The exact mass of the compound this compound is 417.10347926 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c26-23(20-10-5-13-28-20)21-12-11-15(30-21)14-25-24(27)22-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)22/h1-13,22-23,26H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSJYQCAYWEMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-9H-xanthene-9-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring furan and thiophene rings, suggests various biological activities, including anticancer and antibacterial effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.45 g/mol. The structure includes multiple functional groups that may interact with biological targets.
Key Structural Features:
- Furan and Thiophene Rings : Contribute to the compound's reactivity and biological interactions.
- Xanthene Core : Known for its photochemical properties, which may enhance its therapeutic potential.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Not specified |
| Vero | Not specified |
In a comparative study, the amine derivative of a related furan compound exhibited significant cytotoxicity, suggesting that modifications in the chemical structure can enhance biological activity .
Antibacterial Activity
The antibacterial properties of compounds containing furan and thiophene moieties have been extensively studied. This compound shows promise against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Bacillus subtilis | Not specified |
These results indicate that the compound could serve as a lead for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially disrupting critical pathways involved in cell proliferation and survival.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Antibacterial activity may involve disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
Research has focused on synthesizing derivatives of furan-containing compounds to evaluate their biological activities. For example, studies on methyl derivatives of furan have highlighted their cytotoxicity against cancer cell lines and their antibacterial efficacy against pathogenic bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
